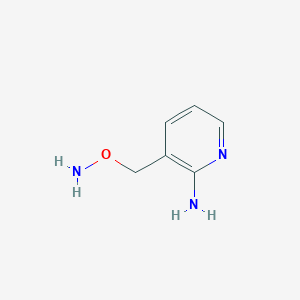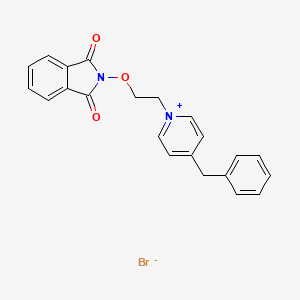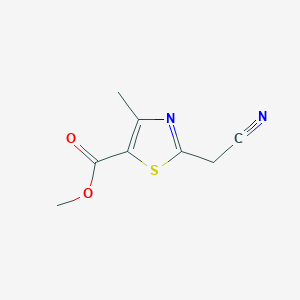
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate is an organic compound characterized by a thiazole ring substituted with a methyl group, a cyanomethyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole, methyl iodide, and malononitrile.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation or other reducing agents.
Substitution: The carboxylate ester group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s thiazole ring is a structural motif found in many biologically active molecules. Researchers explore its potential as a building block for developing new pharmaceuticals, particularly those targeting microbial infections and cancer.
Medicine
Due to its structural similarity to certain bioactive thiazole derivatives, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery programs aimed at treating infectious diseases and cancer.
Industry
In the materials science industry, this compound is studied for its potential use in the development of novel polymers and advanced materials. Its unique chemical properties can contribute to the creation of materials with specific mechanical and thermal characteristics.
Mécanisme D'action
The mechanism by which methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanomethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-cyanoprop-2-enoate: Another compound with a cyanomethyl group, but with different reactivity due to the absence of the thiazole ring.
4-Methylthiazole-5-carboxylate: Lacks the cyanomethyl group, resulting in different chemical and biological properties.
2-Aminothiazole derivatives: Share the thiazole ring but differ in the substituents, leading to varied applications and reactivity.
Uniqueness
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyanomethyl and carboxylate ester groups, along with the thiazole ring, makes it a valuable compound for diverse scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H8N2O2S |
|---|---|
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
methyl 2-(cyanomethyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2S/c1-5-7(8(11)12-2)13-6(10-5)3-4-9/h3H2,1-2H3 |
Clé InChI |
LTFYWSZYGTWTJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)CC#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


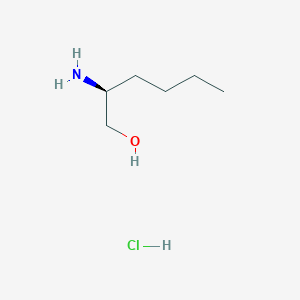
![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)

![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)


![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)

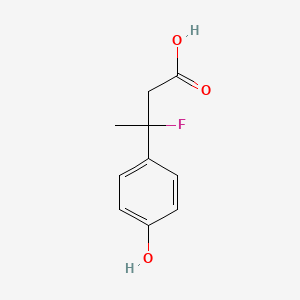
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

